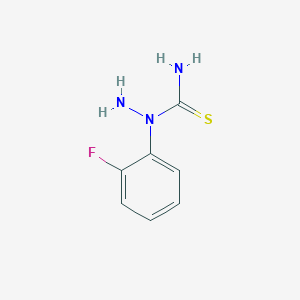
1-(2-Fluorophenyl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazine-carbothioamide moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium hydroxide. The mixture is stirred at room temperature for a few hours, followed by heating to 65°C to complete the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it targets the VEGFR-2 signaling pathway, inhibiting tumor angiogenesis and inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Hydrazine-1-carbothioamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the hydrazine-carbothioamide moiety.
Thiosemicarbazones: These are structurally related compounds known for their antimicrobial and anticancer properties.
Uniqueness: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This fluorine substitution often results in improved pharmacokinetic properties and increased binding affinity to molecular targets compared to non-fluorinated analogs .
Propiedades
Número CAS |
89521-95-9 |
|---|---|
Fórmula molecular |
C7H8FN3S |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-amino-1-(2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)11(10)7(9)12/h1-4H,10H2,(H2,9,12) |
Clave InChI |
WHKMCAKUCOPWPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(C(=S)N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


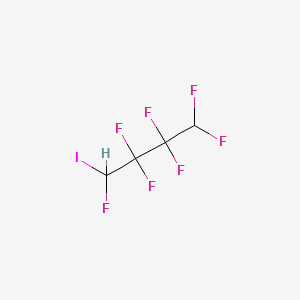
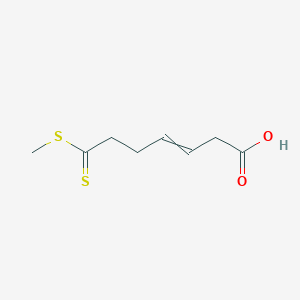
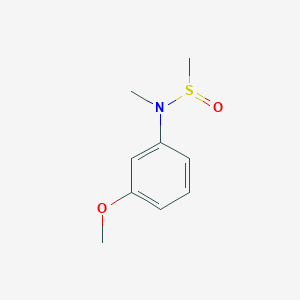
![1,3,5-Tris{[(trimethylsilyl)oxy]methyl}-1,3,5-triazinane](/img/structure/B14392275.png)
![1-Ethenyl-10-methylspiro[4.5]decan-7-one](/img/structure/B14392277.png)
![3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B14392279.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
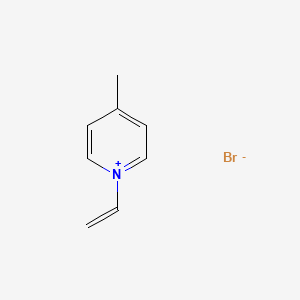
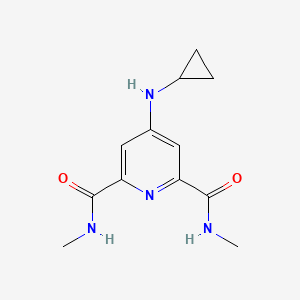
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
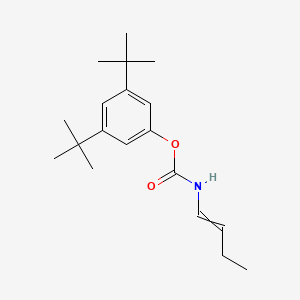
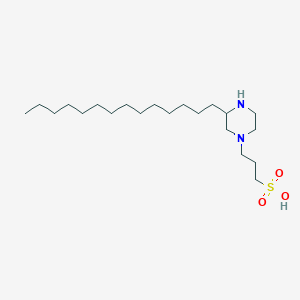
![3-{[(Benzyloxy)carbonyl]amino}-N-formyl-L-alanine](/img/structure/B14392341.png)

